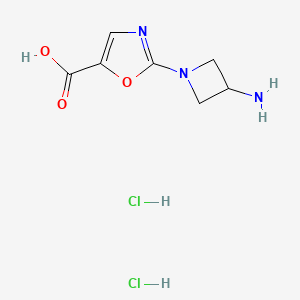
2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, an oxazole ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The purification process often involves recrystallization or chromatography techniques to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride
- Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate dihydrochloride
Uniqueness
2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride is unique due to the presence of both azetidine and oxazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11Cl2N3O3 |
|---|---|
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
2-(3-aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H9N3O3.2ClH/c8-4-2-10(3-4)7-9-1-5(13-7)6(11)12;;/h1,4H,2-3,8H2,(H,11,12);2*1H |
Clé InChI |
OQLKNUDWGODAJB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NC=C(O2)C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)
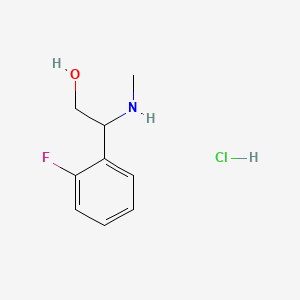
![3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13454572.png)
![1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane](/img/structure/B13454587.png)
![2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride](/img/structure/B13454593.png)

![1-benzyl 1'-tert-butyl 4-ethyl 2',3',5,6-tetrahydro-1H,1'H,2H,6'H-[3,4'-bipyridine]-1,1',4-tricarboxylate](/img/structure/B13454607.png)
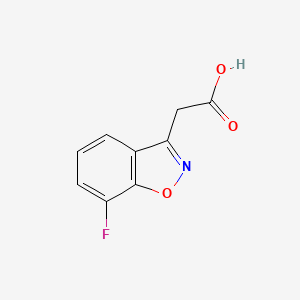

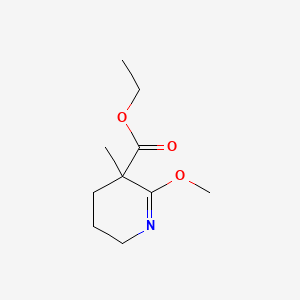
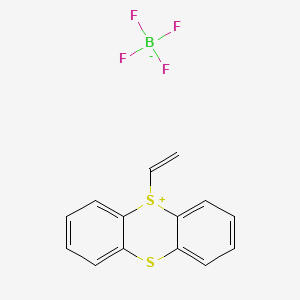
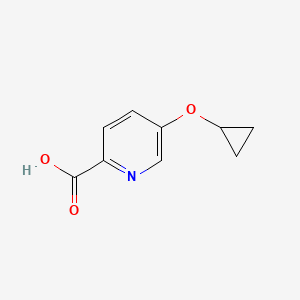
![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)
